
Bis(m-bromophenyl)phosphinic acid
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Overview
Description
Bis(m-bromophenyl)phosphinic acid is a useful research compound. Its molecular formula is C12H9Br2O2P and its molecular weight is 375.98 g/mol. The purity is usually 95%.
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Q & A
Q. Basic Synthesis and Purification Methods
Q. Q1: What are the optimal synthetic routes for preparing Bis(m-bromophenyl)phosphinic acid with high yield and purity?
The synthesis typically involves the reaction of m-bromophenyl Grignard reagents with phosphorus trichloride (PCl₃), followed by controlled hydrolysis. Key steps include:
- Step 1 : Slow addition of m-bromophenylmagnesium bromide to PCl₃ under inert atmosphere to form the intermediate phosphonous dichloride.
- Step 2 : Hydrolysis with ice-cold water under acidic conditions (e.g., HCl) to yield the phosphinic acid.
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol eluents. Yield optimization (70–85%) requires strict temperature control (<5°C during hydrolysis) to minimize side reactions .
Q. Advanced Characterization Techniques
Q. Q2: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from residual solvents, tautomerism, or impurities. Methodological solutions include:
- Dynamic NMR : To identify rotational barriers or tautomeric equilibria in the phosphinic acid moiety.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and distinguishes isotopic patterns from bromine atoms.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen-bonding networks. Cross-validation with computational methods (DFT calculations) is recommended for electronic structure analysis .
Q. Application in Enzyme Inhibition Studies
Q. Q3: What experimental design considerations are critical for evaluating this compound as a urease inhibitor?
Key parameters include:
- Enzyme Source : Use purified urease from Sporosarcina pasteurii or Proteus mirabilis for consistency.
- Inhibition Assay : Monitor ammonia production via the indophenol method at 630 nm.
- Binding Mode Analysis : Competitive inhibition can be confirmed through Lineweaver-Burk plots. Structural insights (e.g., nickel ion coordination by the phosphinate group) require X-ray crystallography or molecular docking .
Data Highlight : Derivatives with hexyl substituents showed Ki values as low as 108 nM against S. pasteurii urease .
Q. Solvent Extraction and Metal Ion Selectivity
Q. Q4: How does this compound compare to commercial extractants like Cyanex 272 in Fe(III) separation?
While Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) is widely used for Co/Ni separation, this compound offers enhanced selectivity for Fe(III) in high-chloride media due to:
- Electron-Withdrawing Bromine Groups : Increase ligand acidity, improving Fe(III) coordination.
- Steric Effects : The m-bromophenyl groups reduce interference from lighter transition metals (e.g., Cu²⁺).
Experimental Protocol : Perform solvent extraction at pH 1.5–2.5 using kerosene as the diluent. Stripping with 1 M oxalic acid achieves >95% Fe(III) recovery .
Q. Environmental and Toxicity Screening
Q. Q5: What methodologies are recommended for assessing the environmental persistence of this compound?
- OECD 301F Biodegradation Test : Measures mineralization via CO₂ evolution over 28 days.
- QSAR Modeling : Predicts bioaccumulation potential using logP values (experimental logP ≈ 3.2).
- Aquatic Toxicity Assays : Use Daphnia magna (48-hour EC₅₀) and Vibrio fischeri (Microtox®) for acute toxicity profiling. Preliminary data suggest moderate ecotoxicity (EC₅₀ > 10 mg/L) .
Q. Handling and Stability in Experimental Settings
Q. Q6: What are the best practices for stabilizing this compound in aqueous solutions?
- pH Control : Store solutions at pH 4–6 to prevent hydrolysis.
- Antioxidants : Add 0.1% (w/v) ascorbic acid to mitigate oxidation.
- Light Sensitivity : Use amber glassware and store at 4°C. Stability studies indicate <5% degradation over 30 days under these conditions .
Q. Addressing Contradictory Bioactivity Data
Q. Q7: How should researchers interpret conflicting results in antiviral studies involving this compound derivatives?
Discrepancies may arise from:
- Cell Line Variability : Test derivatives across multiple lines (e.g., HEK293, HeLa) to assess specificity.
- Protease Isoforms : HIV-1 protease inhibition (IC₅₀) varies with structural analogs. Use fluorescence-based assays (e.g., FRET substrates) for standardized activity comparisons.
- Metabolic Stability : Evaluate half-life in liver microsomes to rule out rapid degradation as a confounding factor .
Q. Computational Modeling for Structure-Activity Relationships
Q. Q8: Which computational tools are most effective for predicting the binding affinity of this compound to metalloenzymes?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with CHARMM force fields to model nickel/iron coordination.
- Docking Software : AutoDock Vina or Schrödinger Glide for binding pose prediction.
- QM/MM Hybrid Methods : Assess electronic interactions at the active site. Validation against crystallographic data (e.g., PDB 1FW2 for urease) is critical .
Properties
CAS No. |
5435-75-6 |
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Molecular Formula |
C12H9Br2O2P |
Molecular Weight |
375.98 g/mol |
IUPAC Name |
bis(3-bromophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9Br2O2P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,(H,15,16) |
InChI Key |
PJXADXFKSNWUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)P(=O)(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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